

N-Decanylamino-diphenylmethane: Structural Characterization & Analytical Profiling

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Compound of Interest

Compound Name: *N*-(Diphenylmethyl)decanamide

CAS No.: 10254-03-2

Cat. No.: B11954765

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Executive Summary

N-decanylamino-diphenylmethane (chemically defined as N-decyl-1,1-diphenylmethanamine or N-decylbenzhydramine) represents a class of lipophilic amines utilized in diverse applications ranging from pharmaceutical intermediates (e.g., calcium channel blockers, antihistamines) to industrial antioxidants and corrosion inhibitors.^{[1][2][3]} Its structure combines a bulky, hydrophobic benzhydryl core with a flexible decyl chain, imparting unique physicochemical properties such as high lipophilicity (LogP > 7) and surface activity.

This guide provides a rigorous technical framework for the structural elucidation, impurity profiling, and quantitative analysis of this compound. It moves beyond generic protocols to address the specific challenges posed by its hydrophobic nature and secondary amine functionality.

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^[4]

Before establishing analytical protocols, the molecular architecture must be defined to predict spectral behavior and solubility.

Property	Specification
Common Name	N-Decanylamino-diphenylmethane
IUPAC Name	N-Decyl-1,1-diphenylmethanamine
CAS Registry	Not widely listed; Analogous to 5824-94-2 (N-butyl)
Molecular Formula	C ₂₃ H ₃₃ N
Molecular Weight	323.52 g/mol
Core Structure	Benzhydryl group (Ph ₂ CH-) linked to a Decyl chain (-C ₁₀ H ₂₁) via a secondary amine (-NH-)
Calculated LogP	~7.2 (Highly Lipophilic)
pKa (Predicted)	~9.5 (Typical secondary amine)

Synthetic Pathway & Impurity Logic

Understanding the synthesis is critical for "Impurity Profiling"—predicting what non-target molecules will be present in the sample. The most robust synthesis involves the reductive amination of benzophenone with decylamine.

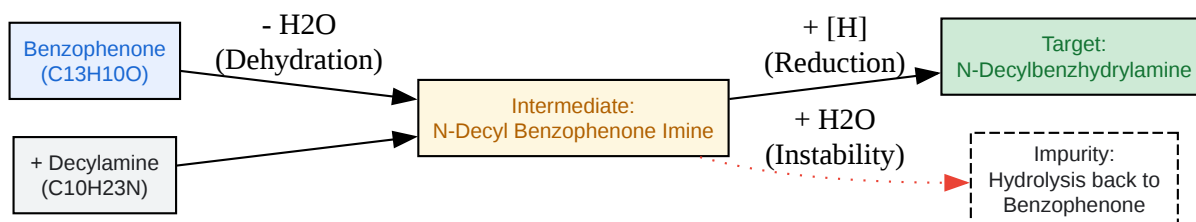
Mechanistic Insight[1]

- **Imine Formation:** Benzophenone reacts with decylamine to form a Schiff base (ketimine). This step is equilibrium-driven and often requires water removal.
- **Reduction:** The ketimine is reduced (typically using NaBH₄ or catalytic hydrogenation) to the secondary amine.

Critical Impurities:

- **Residual Benzophenone:** Unreacted starting material (UV active).

- Imine Intermediate: Incomplete reduction (hydrolytically unstable).
- Bis-alkylation: Formation of tertiary amines (unlikely with benzophenone due to steric hindrance, but possible with benzhydryl halides).



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Figure 1: Reductive amination pathway highlighting the critical imine intermediate and potential hydrolysis impurity.

Structural Elucidation: The Core Analysis

To validate the structure of N-decanylamino-diphenylmethane, a multi-modal approach combining NMR, MS, and IR is required.

A. Nuclear Magnetic Resonance (NMR)

The benzhydryl methine proton is the diagnostic "anchor" for this structure.

¹H NMR (400 MHz, CDCl₃) Assignments:

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Mechanistic Note
7.15 – 7.40	Multiplet	10H	Ar-H (Phenyl)	Overlapping signals typical of mono-substituted benzenes.
4.82	Singlet	1H	Ph ₂ CH-NH-	The "Benzhydryl" proton. Deshielded by two phenyl rings and nitrogen.[2]
2.58	Triplet (J=7.2 Hz)	2H	-NH-CH ₂ -	α -Methylene of the decyl chain.
1.65	Broad Singlet	1H	-NH-	Exchangeable with D ₂ O. Chemical shift varies with concentration.
1.45 – 1.55	Multiplet	2H	-CH ₂ -CH ₂ -	β -Methylene of the decyl chain.
1.20 – 1.35	Broad Multiplet	14H	-(CH ₂) ₇ -	Bulk methylene chain.
0.88	Triplet	3H	-CH ₃	Terminal methyl group.

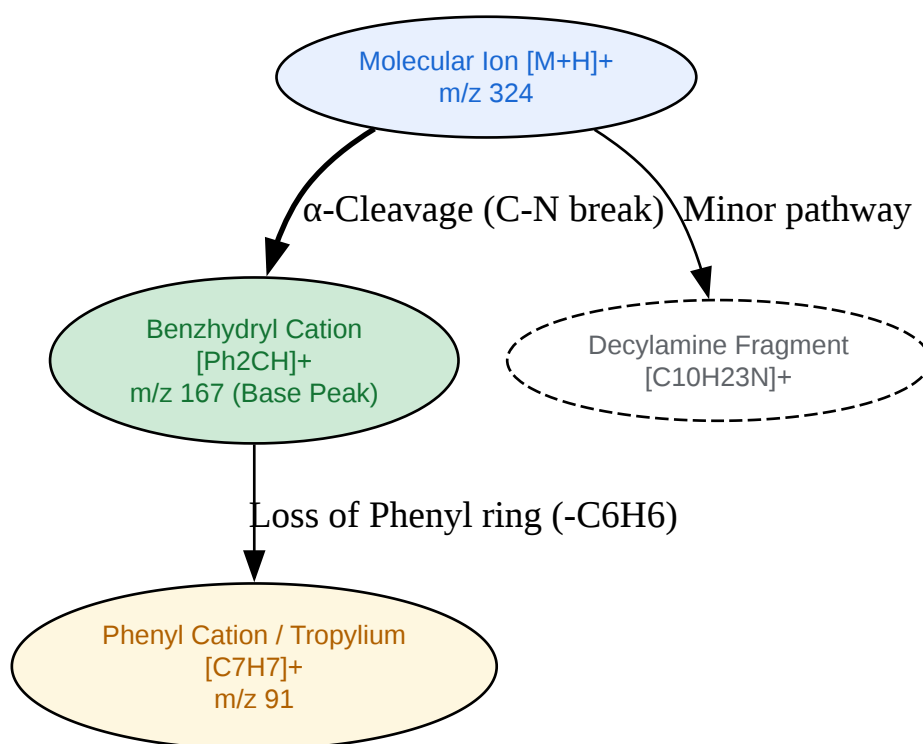
B. Mass Spectrometry (MS)

The fragmentation pattern of benzhydryl amines is highly characteristic, dominated by the stability of the benzhydryl cation.

Fragmentation Pathway:

- Molecular Ion: $[M+H]^+ = 324.3$ m/z.

- Primary Cleavage: C-N bond cleavage releases the stable Benzhydryl Cation (m/z 167). This is often the base peak (100% abundance).
- Secondary Cleavage: Loss of phenyl ring from the benzhydryl cation to form the Tropylium ion (m/z 91).



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Figure 2: MS fragmentation logic. The m/z 167 peak is the definitive fingerprint for the diphenylmethane core.

C. Infrared Spectroscopy (FT-IR)

- 3300–3350 cm⁻¹: N-H stretching (weak, secondary amine).
- 3020–3080 cm⁻¹: C-H stretching (aromatic).
- 2850–2960 cm⁻¹: C-H stretching (aliphatic decyl chain) – Strong intensity.
- 1600, 1495, 1450 cm⁻¹: C=C ring skeletal vibrations.

- 690–750 cm^{-1} : Mono-substituted benzene out-of-plane bending (strong diagnostic for diphenylmethane).

Analytical Methodologies (HPLC)[3]

Due to the high lipophilicity ($\text{LogP} > 7$), standard C18 methods may result in excessive retention times or peak broadening. A high-organic mobile phase is required.

HPLC Protocol: Purity & Assay

- Column: C8 or C18 (e.g., Agilent Zorbax Eclipse XDB-C8), 4.6 x 150 mm, 5 μm . Note: C8 is preferred to reduce retention time.
- Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient:
 - 0-2 min: 60% B
 - 2-15 min: 60% → 95% B
 - 15-20 min: 95% B (Isocratic hold)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (peptide bond/amine) and 254 nm (aromatic).
- Temperature: 40°C (Improves mass transfer for viscous lipophiles).

Self-Validating Step: Inject a blank containing the solvent (e.g., MeOH). Ensure no carryover peaks appear at the retention time of the decyl-amine, as lipophilic amines stick to injector seals.

References

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Sources

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